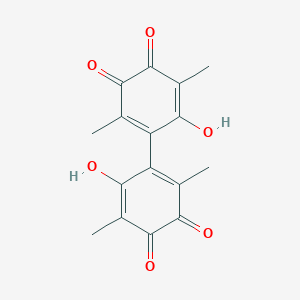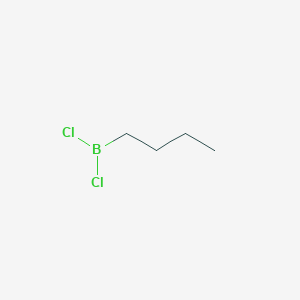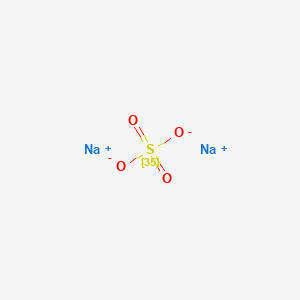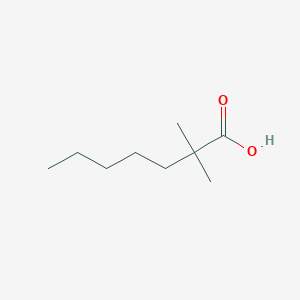
2,2-ジメチルヘプタン酸
概要
説明
2,2-Dimethylheptanoic acid is a branched-chain fatty acid with the molecular formula C9H18O2 It is a carboxylic acid characterized by the presence of two methyl groups attached to the second carbon of the heptanoic acid chain
科学的研究の応用
2,2-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for studying fatty acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of lipid-lowering agents.
Industry: It is used in the production of lubricating oils and as an intermediate in the synthesis of other chemicals
作用機序
Target of Action
2,2-Dimethylheptanoic acid primarily targets enzymes involved in lipid metabolism. One of its key targets is the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid biosynthesis. By inhibiting ACC, 2,2-Dimethylheptanoic acid can reduce the synthesis of fatty acids, impacting lipid levels in the body .
Mode of Action
The compound interacts with its target, ACC, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. As a result, the overall production of fatty acids is decreased, leading to lower lipid levels in the body .
Biochemical Pathways
2,2-Dimethylheptanoic acid affects the fatty acid biosynthesis pathway. By inhibiting ACC, it disrupts the production of malonyl-CoA, which is essential for the elongation of fatty acid chains. This inhibition leads to a reduction in the synthesis of long-chain fatty acids, which are vital components of various lipids, including triglycerides and phospholipids .
Pharmacokinetics
The pharmacokinetics of 2,2-Dimethylheptanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted via the kidneys. The compound’s bioavailability is influenced by its lipophilicity, which facilitates its absorption and distribution .
Result of Action
At the molecular level, the inhibition of ACC by 2,2-Dimethylheptanoic acid leads to decreased fatty acid synthesis. This reduction in fatty acid production results in lower levels of triglycerides and other lipids in the body. At the cellular level, this can lead to reduced lipid accumulation in tissues, which is beneficial in conditions such as hyperlipidemia and fatty liver disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethylheptanoic acid. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, potentially reducing its efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid derivatives. For instance, the reaction of heptanoic acid with isobutylene in the presence of a strong acid catalyst can yield 2,2-Dimethylheptanoic acid. Another method involves the use of Grignard reagents, where a suitable alkyl halide reacts with a Grignard reagent to form the desired product.
Industrial Production Methods: Industrial production of 2,2-Dimethylheptanoic acid often involves the continuous flow synthesis method. This method allows for precise control of reaction conditions, high selectivity, and scalability. For example, the reaction of ethyl isobutyrate with 1,5-dibromopentane in a continuous flow reactor can produce 7-bromo-2,2-dimethylheptanoic acid ethyl ester, which can then be hydrolyzed to obtain 2,2-Dimethylheptanoic acid .
化学反応の分析
Types of Reactions: 2,2-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
類似化合物との比較
2,6-Dimethylheptanoic acid: Another branched-chain fatty acid with methyl groups at positions 2 and 6.
3,3,5-Trimethylhexanoic acid: A similar compound with three methyl groups attached to the hexanoic acid chain.
5-Methyl-3-octene-1,5-diol: An isomer with a different functional group arrangement
Uniqueness: 2,2-Dimethylheptanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for studying the effects of branching on fatty acid behavior and for developing specialized industrial applications.
特性
IUPAC Name |
2,2-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(2,3)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMMWOSHHVOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430943 | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-73-8 | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


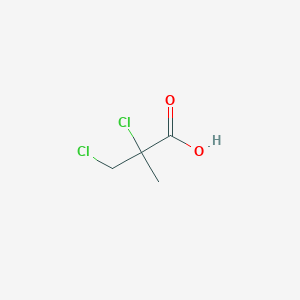

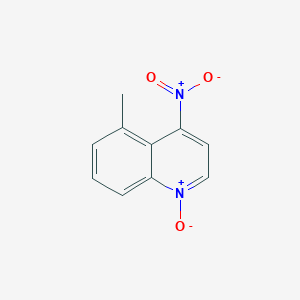



![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
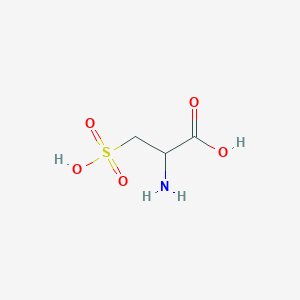
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
